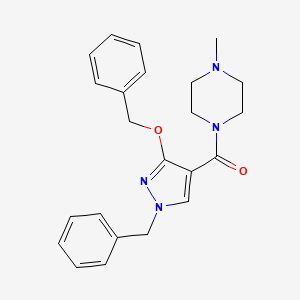![molecular formula C18H15FN2O3S B2992139 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-71-9](/img/structure/B2992139.png)
1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H15FN2O3S and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst and Solvent-Free Synthesis
Research in the field of organic synthesis often explores efficient methods for creating complex molecules. For example, Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis approach for creating heterocyclic amides, demonstrating the potential for eco-friendly and efficient synthetic routes in organic chemistry. Such methodologies could be applicable to the synthesis or modification of compounds like the one , emphasizing the importance of innovative synthetic strategies in the development of new materials or drugs (Moreno-Fuquen et al., 2019).
In Silico Drug-likeness Prediction
The design and synthesis of new compounds often utilize in silico techniques to predict drug-likeness and biological activity. Pandya et al. (2019) synthesized a library of compounds and evaluated them for their antibacterial, antifungal, and antimycobacterial activities. The in-silico ADME prediction properties indicated excellent drug-likeness, suggesting that computational tools can significantly aid in the early stages of drug development. This approach could be applied to assess the potential biological activities of "1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" and similar molecules (Pandya et al., 2019).
Electrochemical and Optical Properties
The study of electrochemical and electrical properties of organic compounds is crucial for their application in electronic devices. Anand and Muthusamy (2018) synthesized benzimidazole monomers and investigated their optical, electrical, and electrochemical properties. This research highlights the potential use of organic compounds in electronic and optoelectronic applications. Investigating the electrochemical and optical properties of the specified compound could reveal its suitability for such applications (Anand & Muthusamy, 2018).
Antimicrobial and Antiviral Activity
The synthesis and biological evaluation of new compounds are vital for discovering new antimicrobial and antiviral agents. Sharma et al. (2009) synthesized benzimidazole derivatives and evaluated their antimicrobial and antiviral activities. Although none were effective against the tested bacterial strains, some showed activity against fungal strains and viruses, underscoring the potential for such compounds in developing new therapeutics (Sharma et al., 2009).
Mécanisme D'action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
It is likely that the compound interacts with the kinase in a way that modulates its activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The modulation of GSK-3β activity can have a significant impact on several biochemical pathways. For instance, GSK-3β plays a crucial role in the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival . Therefore, the compound’s action on GSK-3β could potentially affect these cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its potential impact on GSK-3β and the Wnt signaling pathway, it could potentially influence cell proliferation, differentiation, and survival .
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJILTJZCKYKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

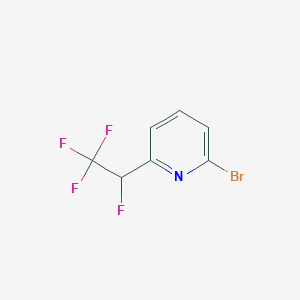
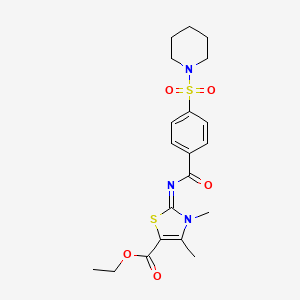
![methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2992059.png)

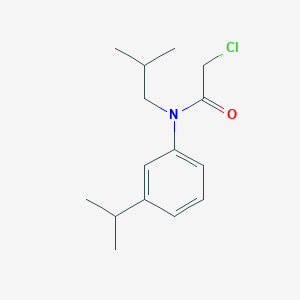
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B2992065.png)


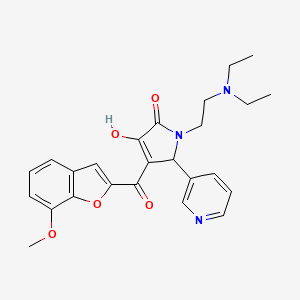
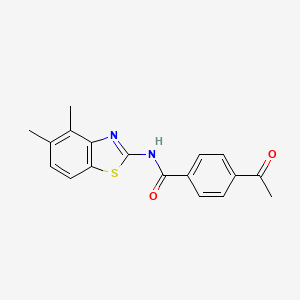
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2992074.png)
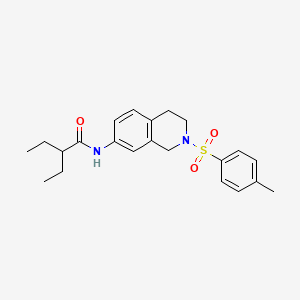
![4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2992077.png)
